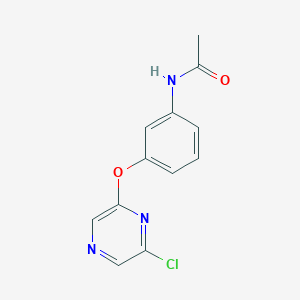
2-Chloro-6-(3-acetamidophenyl-oxy)-pyrazine
Cat. No. B8349244
M. Wt: 263.68 g/mol
InChI Key: HKJMCMVOWPNICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737152B2
Procedure details


Using Method DD with 2,6-dichloropyrazine (200 mg, 1.34 mmol) and 3-acetamidophenol (202 mg, 1.49 mmol), and crystallisation in AcOEt, the title compound was obtained (350 mg). Yield: 99%. 1H NMR (250 MHz, DMSO-d6) δ 2.06 (s, 3H, CH3—NH), 6.90-6.95 (m, 1H, Harom 5), 7.76 (dd, 2H, Harom 4+6, Jm=2.0 Hz, Jo=7.6 Hz), 7.59 (s, 1H, Harom 2), 8.52 (s, 1H, HPz 5), 8.54 (s, 1H, HPz 3), 10.12 (s, 1H, NH).



Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[C:9]([NH:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1)(=[O:11])[CH3:10]>CCOC(C)=O>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:19][C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([NH:12][C:9](=[O:11])[CH3:10])[CH:14]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
|
Name
|
|
|
Quantity
|
202 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CN=C1)OC1=CC(=CC=C1)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
